molecular formula C16H14O5 B6408074 4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid CAS No. 1261966-01-1

4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6408074
CAS No.: 1261966-01-1
M. Wt: 286.28 g/mol
InChI Key: YKXSJEFIUONIFO-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product. The reaction can be represented as follows:

4-Hydroxybenzoic acid+Ethyl chloroformate4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid\text{4-Hydroxybenzoic acid} + \text{Ethyl chloroformate} \rightarrow \text{this compound} 4-Hydroxybenzoic acid+Ethyl chloroformate→4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Pharmaceuticals: It is investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the binding affinity and specificity of the compound. The hydroxy group can also form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • 4-(4-Methoxycarbonylphenyl)-3-hydroxybenzoic acid
  • 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid
  • 4-(4-Acetoxyphenyl)-3-hydroxybenzoic acid

Comparison:

  • 4-(4-Methoxycarbonylphenyl)-3-hydroxybenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its solubility and reactivity.
  • 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid: Contains a carboxyl group, making it more acidic and potentially more reactive in certain conditions.
  • 4-(4-Acetoxyphenyl)-3-hydroxybenzoic acid: The acetoxy group can undergo hydrolysis to form the corresponding hydroxy compound, which may have different biological activities.

4-(4-Ethoxycarbonylphenyl)-3-hydroxybenzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-2-21-16(20)11-5-3-10(4-6-11)13-8-7-12(15(18)19)9-14(13)17/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXSJEFIUONIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691396
Record name 4'-(Ethoxycarbonyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-01-1
Record name 4'-(Ethoxycarbonyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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